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Compound of Interest

Compound Name: 6-(furan-2-yl)-1H-indole

Cat. No.: B1504018 Get Quote

In the landscape of medicinal chemistry and materials science, the fusion of distinct

heterocyclic scaffolds often yields molecules with novel properties and enhanced biological

activity. 6-(furan-2-yl)-1H-indole is a prime example of such a molecular architecture,

integrating the electron-rich indole nucleus with the versatile furan ring. The indole moiety is a

cornerstone of numerous natural products and pharmaceuticals, recognized for its ability to

interact with a wide array of biological targets.[1][2] Similarly, furan and its derivatives are not

only crucial building blocks in organic synthesis but are also present in many compounds with

significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer

properties.[3][4][5]

This technical guide provides a comprehensive overview of 6-(furan-2-yl)-1H-indole for

researchers, scientists, and drug development professionals. It delves into the compound's

physical and chemical properties, outlines a robust synthetic methodology, details its

spectroscopic signature, explores its reactivity, and discusses its potential as a valuable

scaffold in modern drug discovery.

Molecular Structure and Identification
6-(furan-2-yl)-1H-indole is an aromatic heterocyclic compound where a furan ring is attached

to the 6-position of an indole ring via a carbon-carbon bond.
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Property Value Source

Chemical Formula C₁₂H₉NO [6][7]

Molecular Weight 183.21 g/mol [6][7]

CAS Number 885273-35-8 [6][7]

Appearance
Expected to be a solid (e.g.,

white to off-white powder)

General observation for similar

compounds

Hydrogen Bond Donor Count 1 (from the indole N-H) Calculated

Hydrogen Bond Acceptor

Count
1 (from the furan oxygen) Calculated

Rotatable Bond Count
1 (the C-C bond between the

rings)
Calculated

Synthesis of 6-(furan-2-yl)-1H-indole
The construction of the C-C bond between the indole and furan rings is most efficiently

achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling, which joins

an organoboron compound with an organohalide using a palladium catalyst, is a particularly

effective and widely used method for this purpose.

The logical synthetic approach involves the coupling of 6-bromo-1H-indole with 2-

furanylboronic acid. The choice of a protecting group for the indole nitrogen, such as a tosyl

(Ts) or tert-butyloxycarbonyl (Boc) group, is crucial. Protection prevents side reactions, such as

N-arylation, and often improves the solubility and stability of the indole substrate during the

reaction. The protecting group is subsequently removed to yield the final product.

Diagram of Proposed Synthetic Pathway
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Step 1: Protection

Step 2: Suzuki Coupling

Step 3: Deprotection
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Caption: Proposed Suzuki-Miyaura coupling pathway for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol is a representative methodology based on standard literature procedures for

Suzuki couplings involving indole derivatives. Researchers should optimize conditions as

needed.

Protection of 6-Bromo-1H-indole: a. To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2

eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional 30 minutes. c. Re-cool the mixture to 0 °C and add a

solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise. d. Allow the

reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer

Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of

water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude

residue by column chromatography to yield 1-(tosyl)-6-bromo-1H-indole.

Suzuki Coupling: a. In a round-bottom flask, combine 1-(tosyl)-6-bromo-1H-indole (1.0 eq),

furan-2-boronic acid (1.5 eq), and sodium carbonate (3.0 eq). b. Add a solvent mixture,

typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio). c. Degas the mixture by

bubbling argon or nitrogen through it for 15-20 minutes. d. Add the palladium catalyst, such

as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive pressure

of the inert gas. e. Heat the reaction mixture to reflux (approx. 85-90 °C) and stir for 4-8

hours, monitoring by TLC. f. After cooling to room temperature, dilute the mixture with water

and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium

sulfate and concentrate. Purify the crude product by column chromatography to obtain 1-

(tosyl)-6-(furan-2-yl)-1H-indole.

Deprotection: a. Dissolve the purified 1-(tosyl)-6-(furan-2-yl)-1H-indole (1.0 eq) in a mixture

of methanol and water. b. Add a strong base, such as sodium hydroxide (5-10 eq), and heat

the mixture to reflux for 2-4 hours. c. Cool the reaction, neutralize with an acid (e.g., 1M

HCl), and extract the product with ethyl acetate. d. Wash the organic phase, dry it, and

concentrate it. The resulting crude product can be purified by column chromatography or

recrystallization to yield pure 6-(furan-2-yl)-1H-indole.

Spectroscopic Characterization
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Spectroscopic analysis is essential for confirming the structure and purity of the synthesized

molecule. The following sections describe the expected spectroscopic data based on the

known properties of indole and furan moieties.[8][9]

Workflow for Spectroscopic Analysis

Pure 6-(furan-2-yl)-1H-indole
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Caption: General workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure. Spectra are

typically recorded in deuterated solvents like CDCl₃ or DMSO-d₆.[10]

¹H NMR (Predicted): The proton spectrum will show distinct signals for the indole and furan

rings.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Indole N-H 8.1 - 8.5 broad singlet

Signal is

exchangeable with

D₂O. Shift is solvent-

dependent.

Furan H5' ~7.5 doublet or dd

Coupled to H4'. The

prime (') denotes a

furan ring position.

Indole H7 ~7.8 doublet Coupled to H5.

Indole H4 ~7.6 doublet Coupled to H5.

Indole H5 ~7.2 doublet of doublets
Coupled to H4 and

H7.

Indole H2 ~7.3 multiplet

May appear as a

triplet or dd, coupled

to H3 and N-H.

Indole H3 ~6.5 multiplet Coupled to H2.

Furan H3' ~6.5 doublet or dd Coupled to H4'.

Furan H4' ~6.4 doublet of doublets
Coupled to H3' and

H5'.[11][12]

¹³C NMR (Predicted): The carbon spectrum will show 12 distinct signals corresponding to each

carbon atom in the molecule.
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

Furan C2' 150 - 155
Carbon attached to the indole

ring.

Furan C5' 142 - 145

Indole C7a 135 - 138 Indole bridgehead carbon.

Indole C6 130 - 135
Carbon attached to the furan

ring.

Indole C3a 128 - 130 Indole bridgehead carbon.

Indole C2 122 - 125

Indole C4 120 - 122

Indole C5 118 - 120

Indole C7 110 - 113

Furan C4' 111 - 113

Furan C3' 106 - 109

Indole C3 101 - 103 [13][14]

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

Expected Molecular Ion ([M]⁺): 183.0684 (for C₁₂H₉NO).

Fragmentation: Fragmentation patterns would likely involve cleavage of the bond between

the two rings or characteristic fragmentation of the individual indole or furan rings.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.

N-H Stretch: A sharp peak around 3350-3450 cm⁻¹ is characteristic of the indole N-H bond.
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C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Furan): A strong absorption band is expected around 1050-1150 cm⁻¹ for the

furan ether linkage.[9][15]

UV-Visible Spectroscopy
Indole and its derivatives exhibit characteristic UV absorption due to π→π* electronic

transitions.[16] The spectrum, typically run in ethanol or cyclohexane, is expected to show

strong absorption bands.

Expected λₘₐₓ: Two main absorption bands are predicted, one around 220-230 nm and a

second, broader band around 270-290 nm, characteristic of the indole chromophore with

extended conjugation from the furan ring.[17][18]

Chemical Properties and Reactivity
The chemical reactivity of 6-(furan-2-yl)-1H-indole is a composite of the individual reactivities

of the indole and furan rings. Both heterocycles are π-excessive and thus highly reactive

towards electrophiles.[19][20]

Indole Ring Reactivity: The preferred site for electrophilic attack on the indole nucleus is the

C3 position. This is because the intermediate cation (the sigma complex) formed upon attack

at C3 is significantly more stable, allowing the positive charge to be delocalized over the

benzene ring and the nitrogen atom without disrupting the benzene aromaticity.[19]

Furan Ring Reactivity: Furan is less aromatic than indole and can behave as a conjugated

diene in Diels-Alder reactions.[21] For electrophilic substitution, the attack preferentially

occurs at the C2 or C5 positions due to greater stabilization of the cationic intermediate.

Since the C2 position is already substituted, the C5 position of the furan ring is the most

likely site for further electrophilic attack.

Diagram of Electrophilic Attack Sites
Caption: Most probable sites for electrophilic substitution.
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Potential Applications in Drug Discovery
The 6-(furan-2-yl)-1H-indole scaffold is a compelling starting point for drug discovery

programs. The combination of these two "privileged" heterocycles offers multiple vectors for

chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic

properties.

Anticancer Agents: The indole nucleus is a core structure in numerous tubulin polymerization

inhibitors, which are a major class of anticancer drugs.[1][22] Furan derivatives have also

demonstrated anticancer activity through various mechanisms.[23] Therefore, derivatives of

6-(furan-2-yl)-1H-indole could be explored as novel antimitotic agents.

Anti-inflammatory and Analgesic Agents: Indomethacin is a well-known indole-based non-

steroidal anti-inflammatory drug (NSAID).[1] Furan derivatives have also been reported to

possess anti-inflammatory and analgesic properties.[24] This suggests that this hybrid

scaffold could be a promising template for developing new anti-inflammatory drugs.

Antimicrobial and Antiviral Agents: Both indole and furan derivatives have a rich history in the

development of antimicrobial and antiviral therapies.[3][25] The unique electronic and

structural features of 6-(furan-2-yl)-1H-indole could be leveraged to design novel agents

targeting infectious diseases.

Conclusion
6-(furan-2-yl)-1H-indole is a molecule of significant interest, bridging the well-established

chemical and pharmacological profiles of indole and furan. Its synthesis is readily achievable

through modern cross-coupling techniques, and its structure can be unequivocally confirmed

by a suite of standard spectroscopic methods. The molecule's reactivity is dominated by the

electron-rich nature of its constituent rings, offering clear pathways for further functionalization.

Given the broad therapeutic relevance of its parent heterocycles, 6-(furan-2-yl)-1H-indole
represents a valuable and versatile scaffold for the design and development of next-generation

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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